1-(Pyridin-2-YL)ethanethiol
Description
1-(Pyridin-2-YL)ethanethiol (C₇H₉NS) is an organosulfur compound characterized by a pyridine ring substituted at the 2-position with an ethanethiol group. It is a colorless to pale yellow liquid with a sulfurous odor and exhibits solubility in both water and organic solvents due to its polar pyridine moiety and hydrophobic thiol chain . The pyridinyl group imparts weak basicity, as the sulfur atom can act as a proton acceptor.
Properties
CAS No. |
220212-85-1 |
|---|---|
Molecular Formula |
C7H9NS |
Molecular Weight |
139.22 g/mol |
IUPAC Name |
1-pyridin-2-ylethanethiol |
InChI |
InChI=1S/C7H9NS/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3 |
InChI Key |
DXBJXKJWSYXGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Thiols
Ethanethiol (C₂H₅SH)
- Chemical Structure : Lacks the pyridine ring, featuring only a simple aliphatic thiol group.
- Reactivity : Ethanethiol acts as a nucleophile in thiolysis reactions but exhibits inhibitory effects on enzymes like Eat1 at high concentrations (e.g., 80 mM reduces activity to 19.06 U mg⁻¹) .
- Acidity : Higher pKa (~10.6) compared to 1-(pyridin-2-YL)ethanethiol (estimated pKa ~8–9), making it a weaker acid.
- Applications : Primarily used in fuel additives and organic synthesis.
1-(Propylsulfanyl)ethanethiol (C₅H₁₂S₂)
- Chemical Structure : Contains a propylsulfanyl group instead of a pyridinyl substituent.
- Natural Occurrence : Identified in durian pulp as a key odorant, contributing to its distinctive aroma .
- Reactivity: Limited data available, but its branched alkyl chain likely reduces nucleophilicity compared to aromatic thiols.
Butanethiol (C₄H₉SH)
- Steric Effects : Longer alkyl chain may hinder active-site accessibility in catalysis.
Key Research Findings and Functional Comparisons
Thiolysis and Enzymatic Activity
- Ethanethiol : Demonstrates concentration-dependent activity in thiolysis (40.04 U mg⁻¹ at 5 mM vs. 19.06 U mg⁻¹ at 80 mM) due to enzyme inhibition .
Data Table: Comparative Properties of Selected Thiols
| Property | This compound | Ethanethiol | 1-(Propylsulfanyl)ethanethiol |
|---|---|---|---|
| Molecular Formula | C₇H₉NS | C₂H₅S | C₅H₁₂S₂ |
| Solubility in Water | Soluble | Slightly soluble | Insoluble |
| Odor | Sulfurous | Pungent | Not reported (durian-derived) |
| pKa (estimated) | 8–9 | 10.6 | N/A |
| Enzymatic Inhibition | Not studied | Inhibits Eat1 | Not studied |
| Key Applications | Organic synthesis, ligands | Fuel additive | Natural product odorant |
Structural and Functional Insights
- Electronic Effects : The pyridine ring in this compound withdraws electron density, increasing thiol acidity and reactivity relative to aliphatic analogs.
- Steric and Coordination Effects : The planar pyridine moiety may reduce steric hindrance in catalytic processes compared to bulkier thiols like butanethiol.
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